2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that incorporates a nitrogen atom within its ring system. This compound is classified under the category of azabicyclic compounds, which are important in medicinal chemistry due to their diverse biological activities. The compound's CAS Number is 2241048-56-4, and its molecular formula is C13H19NO5, giving it a molecular weight of approximately 269.29 g/mol .
The synthesis of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate typically involves multi-step organic reactions that may include cyclization processes, functional group modifications, and the use of protecting groups to ensure selectivity during the synthesis.
The molecular structure of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate features a bicyclic framework with specific stereochemistry that contributes to its chemical properties.
COC(=O)C1N(C2CC(C1=O)C2)C(=O)OC(C)(C)C .The structure includes:
The compound can undergo various chemical reactions typical for bicyclic compounds and esters.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or as intermediates in organic synthesis .
The mechanism of action for 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate largely depends on its interactions with biological targets.
The compound may act as an inhibitor or modulator in various biochemical pathways due to its structural features:
Research into specific pathways affected by this compound is ongoing, indicating its potential therapeutic applications .
Understanding the physical and chemical properties of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate is crucial for its application in scientific research.
Relevant data regarding melting point, boiling point, and density are often not disclosed but can be inferred from similar compounds .
The unique structure and properties of 2-tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate make it valuable in various scientific fields.
Continued research into this compound may reveal additional applications and enhance our understanding of its mechanisms .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4